5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
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Overview
Description
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione is a complex organic compound characterized by its bromine atom and fused ring structure. This compound is part of the spirocyclic family, which consists of two rings sharing a single atom. Its molecular formula is C12H11BrN2O2, and it has a molecular weight of 295.14 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine core[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). This can be achieved through a cyclization reaction involving appropriate precursors such as amines and halides[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The bromination step is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) under controlled conditions to ensure selective bromination at the desired position[{{{CITATION{{{_1{5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena946831879?context=bbe).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process is designed to be scalable and cost-effective while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the bromine atom makes it susceptible to oxidation reactions, which can lead to the formation of more oxidized products.
Reduction: Reduction reactions can be employed to remove the bromine atom, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of bromoalkanes or alcohols.
Substitution: Formation of iodides or fluorides.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It can be employed in biological assays to investigate its interaction with various biomolecules.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may differ in the presence of substituents or functional groups[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Spirocyclic compounds: Other spirocyclic compounds with different ring systems or substituents.
Uniqueness: 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione is unique due to its specific bromine substitution and fused ring structure, which can influence its reactivity and biological activity compared to other similar compounds.
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Biological Activity
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione (CAS Number: 1980053-14-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological implications.
Chemical Structure
The molecular formula of this compound is C12H11N2O2Br, with a molecular weight of 295.13 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and bromination processes. Specific methodologies may vary based on the desired purity and yield. For example, one reported method involves the use of indole derivatives and cyclization under acidic conditions to form the target spiro compound.
Antimicrobial Properties
Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Target Bacteria | Activity (MIC) |
---|---|---|
5'-Bromo-1' | E. coli | 32 µg/mL |
5'-Bromo-1' | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Case Study:
A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that certain spirocyclic compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's.
Activity | IC50 Value |
---|---|
MAO-A Inhibition | 0.89 µM |
MAO-B Inhibition | 0.92 µM |
Pharmacological Implications
Given its diverse biological activities, this compound holds promise for further development in pharmacology. Its potential applications range from antimicrobial agents to anticancer therapies and neuroprotective drugs.
Properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-7-5-9-10(14-6-7)15-11(17)12(9)3-1-8(16)2-4-12/h5-6H,1-4H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXZMSXLVMDLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(NC2=O)N=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1980053-14-2 |
Source
|
Record name | 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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